molecular formula C10H17N3OS B14875976 N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B14875976
M. Wt: 227.33 g/mol
InChI Key: POOPBLOWNGQJIZ-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, leading to a decrease in cellular proliferation and inducing apoptosis in cancer cells . The compound’s ability to interact with biological membranes and disrupt cellular processes is attributed to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide stands out due to its specific butyl and butanamide substituents, which confer unique properties such as enhanced lipophilicity and specific biological activity. These structural features make it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C10H17N3OS/c1-3-5-7-9-12-13-10(15-9)11-8(14)6-4-2/h3-7H2,1-2H3,(H,11,13,14)

InChI Key

POOPBLOWNGQJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCC

Origin of Product

United States

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